molecular formula C17H18FN3O4S B4023522 1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine

1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine

Cat. No.: B4023522
M. Wt: 379.4 g/mol
InChI Key: XBVPFNAOUCLKHP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine typically involves the following steps:

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonylation: Introduction of a sulfonyl group to the piperazine ring.

    Coupling Reaction: Combining the fluorinated nitrobenzene with the sulfonylpiperazine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin chloride in hydrochloric acid.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Reduction: Formation of 1-(4-Amino-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
  • 1-(4-Nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
  • 1-(4-Fluoro-2-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine

Uniqueness

1-(4-Fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine is unique due to the presence of both a fluorine and a nitro group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-13-2-5-15(6-3-13)26(24,25)20-10-8-19(9-11-20)16-7-4-14(18)12-17(16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVPFNAOUCLKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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